molecular formula C23H25ClN4O3 B2838463 2-(4-chlorophenoxy)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide CAS No. 1428373-13-0

2-(4-chlorophenoxy)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide

Cat. No.: B2838463
CAS No.: 1428373-13-0
M. Wt: 440.93
InChI Key: KXCQARZMEZYLEC-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide is a useful research compound. Its molecular formula is C23H25ClN4O3 and its molecular weight is 440.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthetic Pathways : Studies have explored the synthesis of related pyrrole and pyridine derivatives, providing insights into the chemical reactions and pathways involved in creating compounds similar to the one (Dawadi & Lugtenburg, 2011), (Palamarchuk et al., 2019).

  • Chemical Properties and Reactions : Other studies have investigated the chemical properties and reaction mechanisms of related acetamide compounds, enhancing understanding of their behavior under various conditions (Pailloux et al., 2007), (Kavina et al., 2018).

Biological and Pharmacological Activities

  • Antimicrobial Properties : Some derivatives of pyridines and pyrimidinones, which are structurally related to the compound, have been synthesized and evaluated for their antimicrobial activities. This research suggests potential applications in the development of new antimicrobial agents (Hossan et al., 2012), (Amr et al., 2007).

  • Anti-inflammatory Activity : Derivatives of pyridines and oxazinones, related to the compound of interest, have been explored for their potential as anti-inflammatory agents. These studies contribute to the understanding of how such compounds can be used in treating inflammatory conditions (Amr et al., 2007).

Structural and Conformational Analysis

  • X-ray Crystallography : The study of related compounds using X-ray crystallography has provided detailed information on their molecular structure and conformation. This is crucial for understanding how structural variations affect the compound's properties and potential applications (Xiao-lon, 2015).

  • Conformational Studies : Research on similar compounds has involved examining their conformational properties, which is important for predicting their interaction with biological targets and their overall biological activity (Costello et al., 1991), (Barlow et al., 1991).

Antioxidant Potential

  • Antioxidant Activity : Research has shown that some derivatives of 2-pyrrolidinones exhibit significant antioxidant properties, which could be relevant for the compound , given its structural similarities. Such properties are important for potential therapeutic applications in oxidative stress-related diseases (Nguyen et al., 2022).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O3/c24-17-7-9-18(10-8-17)31-16-22(29)25-15-21-19-5-1-2-6-20(19)23(30)28(26-21)14-13-27-11-3-4-12-27/h1-2,5-10H,3-4,11-16H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCQARZMEZYLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.